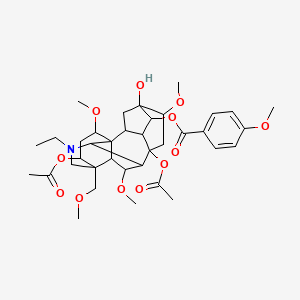

3-Acetylyunaconitine

Description

BenchChem offers high-quality 3-Acetylyunaconitine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylyunaconitine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H51NO12 |

|---|---|

Molecular Weight |

701.8 g/mol |

IUPAC Name |

[8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C37H51NO12/c1-9-38-17-34(18-43-4)24(48-19(2)39)14-25(45-6)37-23-15-35(42)26(46-7)16-36(50-20(3)40,28(31(37)38)29(47-8)30(34)37)27(23)32(35)49-33(41)21-10-12-22(44-5)13-11-21/h10-13,23-32,42H,9,14-18H2,1-8H3 |

InChI Key |

QXHJUYOYZPRGCF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)OC(=O)C)COC |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source of 3-Acetylyunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylyunaconitine, a C19-diterpenoid alkaloid, is a naturally occurring compound of significant interest due to its pharmacological properties. This technical guide provides an in-depth overview of the primary natural source of 3-Acetylyunaconitine, its extraction and isolation, and its known biological activities. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development endeavors.

Natural Source

The principal natural source of 3-Acetylyunaconitine is the root of Aconitum episcopale Levl. , a species belonging to the Ranunculaceae family.[1] Members of the Aconitum genus, commonly known as aconite or monkshood, are widely distributed in the Northern Hemisphere and have a long history of use in traditional medicine, particularly in Asia. These plants are known to produce a diverse array of structurally complex and biologically active diterpenoid alkaloids, including the aconitine-type alkaloids to which 3-Acetylyunaconitine belongs. While Aconitum episcopale is the most cited source, it is plausible that 3-Acetylyunaconitine may also be present in other related Aconitum species, especially those found in the Yunnan province of China, a region known for its rich diversity of medicinal plants.

Quantitative Data

Precise quantitative data on the yield of 3-Acetylyunaconitine from Aconitum episcopale is not extensively reported in publicly available literature. The concentration of individual alkaloids in Aconitum species can vary significantly based on factors such as the geographic location, harvest time, and processing methods. However, for context, the total alkaloid content in the roots of various Aconitum species can range from 0.3% to over 2.0%. The table below is structured to accommodate future quantitative findings for 3-Acetylyunaconitine and provides representative data for total alkaloid extraction from a related Aconitum species to offer a general reference.

| Plant Source | Part Used | Compound | Extraction Method | Yield | Reference |

| Aconitum episcopale Levl. | Root | 3-Acetylyunaconitine | Data Not Available | Data Not Available | |

| Aconitum coreanum | Root | Crude Alkaloids | Heat reflux with 95% ethanol (B145695) | 0.93% | [1] |

Experimental Protocols: Extraction and Isolation of Diterpenoid Alkaloids from Aconitum Species

While a specific protocol for the isolation of 3-Acetylyunaconitine from Aconitum episcopale is not detailed in the available literature, a general and representative methodology for the extraction and isolation of diterpenoid alkaloids from Aconitum roots is provided below. This protocol can be adapted and optimized for the specific target compound.

Objective: To extract and isolate diterpenoid alkaloids, including 3-Acetylyunaconitine, from the roots of Aconitum species.

Materials and Reagents:

-

Dried and powdered roots of Aconitum species

-

95% Ethanol

-

Hydrochloric Acid (HCl)

-

Ammonia (B1221849) solution (NH₃·H₂O)

-

Chloroform (B151607) (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for column chromatography elution (e.g., gradients of chloroform and methanol)

-

Thin-Layer Chromatography (TLC) plates

-

Standard analytical equipment (rotary evaporator, chromatography columns, pH meter, etc.)

Procedure:

-

Extraction:

-

Macerate the dried, powdered root material in 95% ethanol at room temperature for several days or perform heat reflux extraction for a more efficient process.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute HCl solution (e.g., 1-2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic aqueous solution with a non-polar solvent like chloroform to remove neutral and weakly basic impurities.

-

Adjust the pH of the aqueous layer to alkaline (pH 9-10) using an ammonia solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous solution multiple times with chloroform.

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.

-

Monitor the fractions using TLC, visualizing the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent).

-

Combine the fractions containing the compound of interest, as identified by comparison with a reference standard if available.

-

Further purification of the isolated compound can be achieved by repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

-

Workflow for Alkaloid Extraction and Isolation

Caption: General workflow for the extraction and isolation of diterpenoid alkaloids from Aconitum roots.

Biological Activity and Signaling Pathways

3-Acetylyunaconitine, like other aconitine-type alkaloids, exhibits significant biological activity, most notably as a potent neurotoxin that acts as a sodium channel activator . It also demonstrates analgesic properties , which are believed to be mediated through its interaction with the monoaminergic neurotransmitter system .

Mechanism of Action on Voltage-Gated Sodium Channels

Aconitine and its analogues bind to site 2 of the voltage-gated sodium channels in their open state. This binding leads to a persistent activation of the channel by inhibiting its inactivation. The influx of Na⁺ ions causes continuous depolarization of the cell membrane, leading to a state of hyperexcitability in neurons and muscle cells. This is the primary mechanism behind the cardiotoxic and neurotoxic effects of these compounds.

Signaling Pathway of Sodium Channel Activation

References

The Discovery and Isolation of 3-Acetylyunaconitine from Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylyunaconitine is a C19-diterpenoid alkaloid first identified in Aconitum episcopale Levl.[1]. As a member of the highly toxic yet medicinally relevant aconitine (B1665448) family of natural products, it is recognized as a potent neurotoxin that functions as a sodium channel activator. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological characterization of 3-Acetylyunaconitine, drawing from the available scientific literature. Detailed experimental protocols, based on established methodologies for the separation of diterpenoid alkaloids from Aconitum species, are presented. Furthermore, this document includes structured data tables and visual diagrams to elucidate the isolation workflow and the compound's known mechanism of action.

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have been a subject of interest for centuries due to their dual nature as potent poisons and valuable therapeutic agents. 3-Acetylyunaconitine is a notable member of this class, first reported in 1981. Its structure was elucidated primarily through 13C Nuclear Magnetic Resonance (NMR) spectroscopy[1]. As a sodium channel activator, 3-Acetylyunaconitine serves as a valuable chemical probe for studying the function of voltage-gated sodium channels, which are critical in nerve impulse transmission. Understanding the methods for its isolation and its biological activity is crucial for further research into its potential pharmacological applications and for the development of novel therapeutics.

Discovery and Initial Characterization

The initial discovery and structural elucidation of 3-Acetylyunaconitine were documented in the scientific journal Acta Chimica Sinica in 1981[1]. The compound was isolated from the roots of Aconitum episcopale Levl., a plant used in traditional medicine in Yunnan, China[1]. The structure was determined using 13C NMR spectroscopy, a powerful technique for elucidating the carbon skeleton of complex organic molecules. The chemical shifts of each carbon atom were assigned by comparing them with those of similar, known alkaloids and through techniques like off-resonance decoupling[1].

Experimental Protocols: Isolation of 3-Acetylyunaconitine

General Workflow for Isolation

The isolation of 3-Acetylyunaconitine from the roots of Aconitum episcopale typically involves a series of extraction and chromatographic purification steps. A logical workflow for this process is depicted in the following diagram.

Caption: Generalized workflow for the isolation of 3-Acetylyunaconitine.

Step-by-Step Methodology

-

Plant Material Preparation:

-

The roots of Aconitum episcopale are collected, dried, and ground into a fine powder to increase the surface area for efficient solvent extraction.

-

-

Solvent Extraction:

-

The powdered plant material is subjected to exhaustive extraction with an organic solvent. Chloroform and ethanol (B145695) are commonly used solvents for this purpose[1]. This can be performed using methods such as maceration, percolation, or Soxhlet extraction. The resulting solution contains a mixture of alkaloids and other plant metabolites.

-

-

Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then dissolved in an acidic aqueous solution (e.g., 1-5% hydrochloric acid). Most alkaloids form water-soluble salts in acidic conditions, while many other lipophilic compounds remain in the organic phase (if a biphasic system is used) or can be removed by extraction with an immiscible organic solvent.

-

The acidic aqueous layer, now enriched with alkaloid salts, is collected and basified with a base (e.g., ammonia (B1221849) water) to a pH of around 9-10.

-

This neutralization converts the alkaloid salts back to their free-base form, which are generally less water-soluble.

-

The basified aqueous solution is then extracted with an organic solvent like chloroform or dichloromethane (B109758) to transfer the free-base alkaloids into the organic phase.

-

The organic extract is then washed, dried, and concentrated to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid mixture is further purified using chromatographic techniques to isolate the individual compounds.

-

Counter-Current Chromatography (CCC): pH-zone-refining CCC is a particularly effective method for the preparative separation of alkaloids from Aconitum species[2][3]. This technique utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation of compounds with different pKa values.

-

Column Chromatography: Traditional column chromatography using stationary phases like silica (B1680970) gel or alumina (B75360) can also be employed. The separation is achieved by eluting the column with a gradient of solvents of increasing polarity.

-

Fractions are collected and monitored by methods such as Thin-Layer Chromatography (TLC) to identify those containing the target compound.

-

Fractions containing pure 3-Acetylyunaconitine are combined and the solvent is evaporated to yield the purified product.

-

Structure Elucidation and Data

The definitive structure of 3-Acetylyunaconitine was established through spectroscopic analysis, primarily 13C NMR. The following table summarizes the key characteristics of the compound.

| Property | Value/Description | Reference |

| Molecular Formula | C36H49NO12 | - |

| CAS Number | 80787-51-5 | [1] |

| Source Organism | Aconitum episcopale Levl. | [1] |

| Plant Part | Roots | [1] |

| Compound Class | C19-Diterpenoid Alkaloid | - |

| Key Spectroscopic Method | 13C NMR Spectroscopy | [1] |

Note: Specific yield data for the isolation of 3-Acetylyunaconitine from the original publication is not available. However, preparative isolation of other diterpenoid alkaloids from Aconitum species using techniques like pH-zone-refining CCC has reported yields ranging from tens to hundreds of milligrams from a few grams of crude extract.[2][3]

Biological Activity and Signaling Pathway

3-Acetylyunaconitine is a potent neurotoxin that exerts its effects by modulating the function of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.

Mechanism of Action: Sodium Channel Activation

Aconitine and its derivatives, including 3-Acetylyunaconitine, are known to bind to site 2 of the voltage-gated sodium channel. This binding causes the channel to open at the resting membrane potential and inhibits its inactivation. The persistent influx of Na+ ions leads to a constant state of membrane depolarization, which can result in uncontrolled nerve firing and, ultimately, paralysis.

The following diagram illustrates the effect of 3-Acetylyunaconitine on a voltage-gated sodium channel.

References

An In-depth Technical Guide on 3-Acetylyunaconitine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylyunaconitine is a complex diterpenoid alkaloid derived from the roots of Aconitum episcopale, a plant species with a history of use in traditional medicine. As a member of the Aconitum alkaloid family, it is characterized by a highly intricate molecular architecture, which dictates its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure and known properties of 3-Acetylyunaconitine, with a focus on presenting quantitative data, detailing experimental methodologies, and visualizing key relationships to support further research and drug development endeavors.

Chemical Structure and Identification

The definitive structural elucidation of 3-Acetylyunaconitine was reported in the scientific literature, with its molecular formula established as C_37H_51NO. The key experimental technique used for its structural identification was 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Structure Elucidation by 13C NMR Spectroscopy

The following provides a generalized protocol based on standard practices for the structural elucidation of novel natural products, as would have been employed in the original research cited in Acta Chimica Sinica, 1981, 39(5):445-452.

1. Isolation and Purification:

-

Extraction: The dried and powdered roots of Aconitum episcopale Levl. are subjected to solvent extraction, typically using methanol (B129727) or ethanol, to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to separate the alkaloids from neutral and acidic components. The alkaloids are subsequently recovered from the aqueous layer by basification followed by extraction with an organic solvent.

-

Chromatography: The resulting alkaloid fraction is further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure 3-Acetylyunaconitine.

2. Spectroscopic Analysis:

-

Sample Preparation: A sample of the purified 3-Acetylyunaconitine is dissolved in a suitable deuterated solvent (e.g., CDCl_3).

-

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on a high-resolution NMR spectrometer. The data provides information on the number of non-equivalent carbon atoms and their chemical environments within the molecule.

-

Data Interpretation: The chemical shifts of the carbon signals are analyzed and compared with those of known diterpenoid alkaloids to deduce the carbon skeleton and the positions of various functional groups.

The logical workflow for the isolation and structural elucidation of 3-Acetylyunaconitine can be visualized as follows:

Physicochemical Properties

Quantitative data on the physicochemical properties of 3-Acetylyunaconitine are summarized in the table below. This information is critical for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C_37H_51NO | Inferred from structural elucidation studies. |

| Molecular Weight | 701.80 g/mol | Calculated from the molecular formula. |

| CAS Number | 80787-51-5 | Chemical Abstracts Service Registry Number. |

| Source | Roots of Aconitum episcopale Levl. | Original isolation reports. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Vendor and literature data. |

Table 1: Physicochemical Properties of 3-Acetylyunaconitine

Spectroscopic Data

Experimental Protocol: 13C NMR Data Acquisition

-

Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer.

-

Solvent: Deuterated chloroform (CDCl_3) is a common solvent for such alkaloids.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

-

Technique: Proton-decoupled 13C NMR is used to simplify the spectrum, showing a single peak for each unique carbon atom.

The relationship between the chemical structure and the expected 13C NMR data can be represented as follows:

Biological Activities and Potential Signaling Pathways

The biological activities of 3-Acetylyunaconitine have not been extensively studied, and there is a significant potential for confusion in the literature with a similarly named compound, 3-acetylaconitine. It is crucial to note that these are distinct molecules with different chemical formulas.

Based on its classification as a diterpenoid alkaloid from the Aconitum genus, potential areas for pharmacological investigation include:

-

Analgesic Effects: Many aconitine-type alkaloids exhibit potent analgesic properties.

-

Anti-inflammatory Activity: Some related compounds have demonstrated anti-inflammatory effects.

-

Toxicity: Aconitum alkaloids are known for their cardiotoxicity and neurotoxicity, which would be a critical aspect of any drug development program.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by 3-Acetylyunaconitine. A hypothetical signaling pathway that could be investigated based on the known pharmacology of related alkaloids is presented below. This diagram illustrates a potential mechanism of action where the compound might interact with ion channels or receptors on the cell surface, leading to downstream effects on intracellular signaling cascades.

Conclusion

3-Acetylyunaconitine is a structurally complex natural product with potential for further pharmacological investigation. This guide has summarized the currently available information regarding its chemical structure, physicochemical properties, and the experimental approaches for its characterization. The provided visualizations aim to clarify the logical workflows and relationships relevant to the study of this compound. It is imperative for future research to focus on obtaining the complete spectroscopic data from the original literature, conducting thorough biological activity screening to distinguish its effects from related alkaloids, and elucidating its precise mechanism of action to unlock its full therapeutic or toxicological potential.

Mechanism of Action of 3-Acetylyunaconitine on Sodium Channels: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-acetylyunaconitine (B1164480), a diterpenoid alkaloid, on voltage-gated sodium channels (VGSCs). Drawing from available electrophysiological and pharmacological data on 3-acetylyunaconitine and closely related Aconitum alkaloids, this document details its modulatory effects on channel gating, presents comparative quantitative data from analogous compounds, and outlines detailed experimental protocols for its investigation. The guide aims to serve as a foundational resource for researchers in neuroscience, pharmacology, and toxicology engaged in the study of sodium channel modulators.

Introduction

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them critical targets for therapeutic intervention and toxicological assessment. 3-Acetylyunaconitine belongs to the family of Aconitum alkaloids, notorious for their potent effects on VGSCs. These alkaloids are known to interact with neurotoxin receptor site 2 on the α-subunit of the sodium channel, leading to profound alterations in channel function.

This guide synthesizes the current understanding of how 3-acetylyunaconitine modulates sodium channel activity, with a focus on its electrophysiological signature and the underlying molecular interactions.

Core Mechanism of Action: Modulation of Sodium Channel Gating

Available evidence indicates that 3-acetylyunaconitine, like other aconitine-type alkaloids, primarily acts as a potent modulator of sodium channel gating. The principal mechanism involves a significant alteration of the channel's voltage-dependent activation.

Key Effects:

-

Hyperpolarizing Shift in Activation: 3-Acetylyunaconitine causes a pronounced negative or hyperpolarizing shift in the voltage-dependence of sodium channel activation.[1] This means that channels modified by the toxin can open at more negative membrane potentials, including the typical resting membrane potential of neurons.[1] This leads to a persistent influx of sodium ions, causing membrane depolarization and hyperexcitability.

-

Activity-Dependent Action: The effects of 3-acetylaconitine are activity-dependent, meaning its modulatory action is enhanced with increased channel activity, such as during high-frequency stimulation.[1]

-

Interaction with Neurotoxin Receptor Site 2: Aconitine and its analogs are known to bind to neurotoxin receptor site 2 on the sodium channel α-subunit. This site is a well-characterized allosteric modulatory site, and binding of ligands to this site is known to affect the conformational changes associated with channel gating.

The following diagram illustrates the proposed mechanism of 3-acetylyunaconitine on the sodium channel.

Quantitative Data on Related Aconitum Alkaloids

While specific quantitative data for 3-acetylyunaconitine on sodium channels are limited in the public domain, studies on closely related Aconitum alkaloids, such as Bulleyaconitine A, provide valuable comparative insights into their potency and state-dependent interactions with different sodium channel isoforms.

| Compound | Channel Subtype | State | IC50 | Reference |

| Bulleyaconitine A | Nav1.3 | Resting | 995.6 ± 139.1 nM | --INVALID-LINK-- |

| Inactivated | 20.3 ± 3.4 pM | --INVALID-LINK-- | ||

| Nav1.7 | Resting | 125.7 ± 18.6 nM | --INVALID-LINK-- | |

| Inactivated | 132.9 ± 25.5 pM | --INVALID-LINK-- | ||

| Nav1.8 | Resting | 151.2 ± 15.4 µM | --INVALID-LINK-- | |

| Inactivated | 18.0 ± 2.5 µM | --INVALID-LINK-- |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds like 3-acetylyunaconitine on voltage-gated sodium channels. Below is a detailed protocol representative of methodologies used to study Aconitum alkaloids.

Cell Preparation

-

Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired human sodium channel subtype (e.g., Nav1.7) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.

-

Plating for Recording: For electrophysiological recordings, cells are plated onto glass coverslips at a low density to allow for the isolation of individual cells.

Solutions

-

External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose. Cesium and fluoride (B91410) ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.

Electrophysiological Recording

-

Apparatus: A patch-clamp amplifier, micromanipulator, and an inverted microscope equipped with differential interference contrast (DIC) optics are required.

-

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current across the cell membrane.

-

Data Acquisition: Currents are typically filtered at 5 kHz and digitized at 20 kHz. Series resistance should be compensated by at least 80%.

Voltage-Clamp Protocols

To characterize the state-dependent interaction of 3-acetylyunaconitine with sodium channels, specific voltage protocols are employed:

-

Voltage-Dependence of Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments). The peak current at each voltage is measured to construct a current-voltage (I-V) relationship. The conductance (G) is calculated from the peak current and plotted against the test potential. The data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Steady-State Fast Inactivation: From a holding potential of -120 mV, a series of 500 ms (B15284909) prepulses ranging from -140 mV to 0 mV are applied, followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV). The peak current during the test pulse is normalized to the maximum current and plotted against the prepulse potential. The data are fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2).

-

Use-Dependent Block: To assess the effect of repetitive channel activation, a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a specific frequency (e.g., 10 Hz) from a holding potential of -100 mV. The peak current of each pulse is normalized to the peak current of the first pulse.

The following diagram illustrates a typical experimental workflow for patch-clamp analysis.

Signaling Pathways and Logical Relationships

The interaction of 3-acetylyunaconitine with the sodium channel can be conceptualized as a direct modulation of the channel protein, leading to downstream effects on cellular excitability.

Conclusion

3-Acetylyunaconitine is a potent modulator of voltage-gated sodium channels, acting through neurotoxin receptor site 2 to induce a hyperpolarizing shift in the voltage-dependence of activation. This leads to channel opening at more negative potentials and results in neuronal hyperexcitability. While specific quantitative data for 3-acetylyunaconitine remain to be fully elucidated, comparative analysis with related Aconitum alkaloids provides a strong basis for understanding its pharmacological profile. The experimental protocols detailed in this guide offer a robust framework for the further investigation of 3-acetylyunaconitine and other novel sodium channel modulators. A deeper understanding of the structure-activity relationships of these compounds will be invaluable for the development of new therapeutic agents and for mitigating the toxicological risks associated with Aconitum alkaloids.

References

The Pharmacological Profile of 3-Acetylyunaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylyunaconitine, a diterpenoid alkaloid isolated from the Aconitum species, presents a complex pharmacological profile characterized by both therapeutic potential and significant toxicity. This document provides a comprehensive overview of the current understanding of 3-Acetylyunaconitine, with a focus on its analgesic properties and the associated toxicological risks. Due to the limited availability of data specific to 3-Acetylyunaconitine, this guide incorporates information from closely related Aconitum alkaloids, such as yunaconitine (B1683533) and aconitine, to provide a more complete, albeit inferred, pharmacological landscape. This technical guide is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutics derived from natural products.

Introduction

Aconitum alkaloids, including 3-Acetylyunaconitine, have a long history of use in traditional medicine for their analgesic and anti-inflammatory effects. However, their narrow therapeutic window and potential for severe cardiotoxicity and neurotoxicity have limited their clinical application. 3-Acetylyunaconitine is a C19 diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum episcopale[1]. Its chemical structure is closely related to yunaconitine. The primary pharmacological interest in 3-Acetylyunaconitine lies in its potential as a non-narcotic analgesic, particularly for neuropathic pain[2]. This guide will delve into the known pharmacological effects, proposed mechanisms of action, and toxicological considerations of this compound, alongside detailed experimental methodologies relevant to its study.

Pharmacological Profile

The pharmacological activities of 3-Acetylyunaconitine are primarily characterized by its analgesic and toxic effects.

Pharmacodynamics

The primary mechanism of action of many Aconitum alkaloids involves the modulation of voltage-gated sodium channels[3]. While direct evidence for 3-Acetylyunaconitine is limited, it is highly probable that it shares this mechanism. These alkaloids are known to bind to site 2 of the alpha subunit of voltage-gated sodium channels, leading to a persistent activation and influx of sodium ions. This can result in membrane depolarization and subsequent blockade of nerve conduction, which may contribute to both its analgesic and neurotoxic effects.

An early study suggested the involvement of monoamine transmitters in the analgesic effects of 3-acetylaconitine, although the detailed mechanism remains to be fully elucidated[4]. The central catecholaminergic system, particularly the noradrenergic system, has been implicated in the analgesic activity of the related alkaloid, mesaconitine[5].

Pharmacokinetics

Specific pharmacokinetic parameters for 3-Acetylyunaconitine are not well-documented in publicly available literature. However, a recent study highlighted that the bioavailability of 3-acetylaconitine can be improved when formulated as a solid dispersion with polyvinyl pyrrolidone (PVP) and delivered via dissolvable microneedles[2]. This suggests that its oral bioavailability may be limited. The metabolism of related Aconitum alkaloids is known to occur in the liver, primarily through cytochrome P450 enzymes.

Analgesic Effects

3-Acetylaconitine (AAC) has demonstrated significant analgesic activity in preclinical models of neuropathic pain[2]. In a spared nerve injury model, subcutaneous delivery of AAC via microneedles increased the mechanical pain threshold and hind limb load-bearing capacity[2]. This suggests its potential as a therapeutic agent for chronic pain conditions.

Toxicity

Quantitative Data Summary

Due to the scarcity of specific quantitative data for 3-Acetylyunaconitine, this section provides a qualitative summary of its known pharmacological effects.

| Pharmacological Parameter | Observation for 3-Acetylyunaconitine / Related Aconitum Alkaloids | References |

| Mechanism of Action | Likely modulates voltage-gated sodium channels. May involve central monoamine neurotransmitter systems. | [3],[4] |

| Analgesic Activity | Effective in preclinical models of neuropathic pain. | [2] |

| Toxicity | Known to exhibit cardiac toxicity and potential for organ damage. | [2] |

| Bioavailability | Can be enhanced through formulation with PVP in microneedles. | [2] |

Experimental Protocols

The following are representative protocols for the extraction, isolation, and analysis of Aconitum alkaloids, which can be adapted for the study of 3-Acetylyunaconitine.

Extraction and Isolation of Aconitum Alkaloids

This protocol is based on established methods for extracting alkaloids from Aconitum plant material.

-

Sample Preparation: Air-dry and grind the plant material (e.g., roots of Aconitum episcopale) to a fine powder.

-

Alkalinization: Macerate the powdered material in an aqueous solution of ammonia (B1221849) or sodium carbonate to liberate the free alkaloids.

-

Solvent Extraction: Extract the alkaloids using an organic solvent such as chloroform (B151607), dichloromethane, or a mixture of diethyl ether and ethyl acetate. This can be done through maceration, percolation, or Soxhlet extraction.

-

Acid-Base Partitioning:

-

Treat the organic extract with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids, transferring them to the aqueous phase.

-

Wash the aqueous phase with a nonpolar organic solvent to remove neutral impurities.

-

Basify the aqueous phase with ammonia or sodium carbonate to deprotonate the alkaloids, causing them to precipitate or become extractable into an organic solvent.

-

Extract the liberated alkaloids with an organic solvent like chloroform or dichloromethane.

-

-

Purification: The crude alkaloid extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Assay: Nitric Oxide (NO) Inhibitory Activity

This assay is used to assess the anti-inflammatory potential of the compound.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 3-Acetylyunaconitine for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (final concentration 1 µg/mL) and incubate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Cell Viability Assay: Perform an MTT or similar assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Animal Model: Neuropathic Pain (Spared Nerve Injury Model)

This model is used to evaluate the analgesic efficacy of 3-Acetylyunaconitine in a chronic pain state[2].

-

Animals: Use adult male Sprague-Dawley or Wistar rats.

-

Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Surgical Procedure:

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.

-

Behavioral Testing (Mechanical Allodynia):

-

Allow the animals to recover for at least one week post-surgery.

-

Assess the mechanical withdrawal threshold using von Frey filaments. Place the animals in individual chambers with a mesh floor and allow them to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral hind paw until a withdrawal response is elicited.

-

Determine the 50% withdrawal threshold using the up-down method.

-

-

Drug Administration: Administer 3-Acetylyunaconitine (e.g., via subcutaneous injection, intraperitoneal injection, or a specialized delivery system like microneedles) at various doses.

-

Post-treatment Behavioral Testing: Re-assess the mechanical withdrawal threshold at different time points after drug administration to determine the onset and duration of the analgesic effect.

Proposed Signaling Pathways

Direct evidence for the signaling pathways modulated by 3-Acetylyunaconitine is lacking. However, based on the known pharmacology of related compounds and the general roles of key signaling cascades in pain and cellular function, the following pathways are proposed as potential targets.

Modulation of Monoaminergic Signaling for Analgesia

The analgesic effects of some Aconitum alkaloids are linked to the central monoaminergic system. 3-Acetylyunaconitine may enhance descending inhibitory pain pathways by modulating the release or reuptake of norepinephrine (B1679862) and serotonin (B10506) in the spinal cord.

Caption: Proposed monoaminergic pathway for 3-Acetylyunaconitine-induced analgesia.

PI3K/Akt and MAPK/ERK Signaling in Cellular Processes

The PI3K/Akt and MAPK/ERK pathways are central to cell survival, proliferation, and inflammation. While not directly linked to 3-Acetylyunaconitine, these pathways are often modulated by natural products and could be involved in its broader cellular effects, including toxicity and any potential anti-inflammatory actions.

Caption: Hypothetical modulation of PI3K/Akt and MAPK/ERK pathways by 3-Acetylyunaconitine.

Experimental Workflow

The following diagram outlines a general workflow for the pharmacological characterization of 3-Acetylyunaconitine.

References

- 1. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZIF-8 Selective Dispersive Solid-Phase Extraction-LC-MS/MS Method for the Determination of Aconitine alkaloids in Rat Plasma: Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effect of monoamine transmitters on 3-acetylaconitine analgesia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selvita.com [selvita.com]

- 6. echemi.com [echemi.com]

The Toxicological Profile of 3-Acetylyunaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for 3-Acetylyunaconitine. This guide synthesizes available information on the closely related and parent compound, aconitine (B1665448), to provide a comprehensive overview of the anticipated toxicological profile. The data presented for aconitine should be considered as a surrogate, and specific testing of 3-Acetylyunaconitine is imperative for accurate safety assessment.

Introduction

3-Acetylyunaconitine is a diterpenoid alkaloid found in plants of the Aconitum species. These plants, commonly known as aconite or wolfsbane, have a long history of use in traditional medicine, but are also notoriously toxic. The toxicity of Aconitum alkaloids, including aconitine, the parent compound of 3-Acetylyunaconitine, is well-documented. They are known to be potent cardiotoxins and neurotoxins. This guide provides a detailed overview of the available toxicological data for aconitine as a proxy for 3-Acetylyunaconitine, experimental protocols for toxicity assessment, and insights into the mechanisms of action.

Quantitative Toxicological Data

The acute toxicity of aconitine has been determined in various animal models. The following tables summarize the available LD50 (Lethal Dose, 50%) values for aconitine. It is crucial to note that these values can vary depending on the animal species, strain, sex, and the vehicle used for administration.

Table 1: Acute Toxicity of Aconitine in Mice

| Route of Administration | LD50 (mg/kg) | Reference |

| Oral | 1.8 | [1][2] |

| Intraperitoneal | 0.308 | [2] |

Experimental Protocols

The determination of acute toxicity and LD50 values, as well as the investigation of specific organ toxicity, requires standardized experimental protocols. Below are detailed methodologies relevant to the toxicological assessment of Aconitum alkaloids.

Acute Oral Toxicity (LD50) Determination in Rodents

This protocol outlines the general procedure for determining the oral LD50 of a substance like an Aconitum alkaloid in mice or rats.

Objective: To determine the median lethal dose (LD50) of a test substance when administered orally.

Materials:

-

Test substance (e.g., 3-Acetylyunaconitine)

-

Vehicle for administration (e.g., corn oil, distilled water with a suitable solubilizing agent)

-

Healthy, young adult rodents (e.g., Swiss albino mice or Sprague-Dawley rats), nulliparous and non-pregnant females.

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding, food, and water.

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the experiment.

-

Dose Selection: A preliminary range-finding study is conducted with a small number of animals to determine the approximate range of lethal doses. Based on this, a series of graded doses are selected.

-

Animal Grouping: Animals are randomly assigned to different dose groups and a control group (receiving only the vehicle). Each group should consist of a sufficient number of animals (e.g., 5-10 per sex).

-

Administration: The test substance is administered as a single dose by oral gavage. The volume administered should be kept constant across all groups.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours after administration and daily thereafter for 14 days). Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

-

Data Analysis: The number of mortalities in each group is recorded. The LD50 is calculated using a recognized statistical method, such as the Probit method or the Reed-Muench method.

Assessment of Cardiotoxicity

Given the known cardiotoxic effects of aconitine alkaloids, a thorough evaluation of cardiovascular function is essential.

Objective: To evaluate the potential cardiotoxic effects of the test substance.

Methodology:

-

In Vivo Electrocardiography (ECG):

-

Animals are anesthetized, and ECG electrodes are placed subcutaneously.

-

A baseline ECG is recorded.

-

The test substance is administered (e.g., intravenously or intraperitoneally).

-

Continuous ECG monitoring is performed to detect arrhythmias, changes in heart rate, and alterations in ECG intervals (e.g., PR, QRS, QT).

-

-

Histopathological Examination of Heart Tissue:

-

At the end of the study, animals are euthanized, and heart tissue is collected.

-

The heart is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Microscopic examination is performed to identify any pathological changes, such as myocardial necrosis, inflammation, or fibrosis.

-

Mechanism of Toxicity

The primary mechanism of toxicity for aconitine and related alkaloids involves their interaction with voltage-sensitive sodium channels in excitable tissues, including the myocardium, nerves, and muscles.

Signaling Pathway of Aconitine-Induced Toxicity

Caption: Mechanism of Aconitine-Induced Cardiotoxicity and Neurotoxicity.

This persistent activation of sodium channels leads to a constant influx of sodium ions, causing membrane depolarization. This, in turn, promotes the opening of voltage-gated calcium channels, leading to an influx of calcium ions. The resulting intracellular calcium overload is a key factor in the cardiotoxic effects, leading to arrhythmias and myocardial cell death. In the nervous system, the continuous firing of neurons results in symptoms such as paresthesia, numbness, and in severe cases, paralysis.

Conclusion

While specific toxicological data for 3-Acetylyunaconitine remains scarce, the information available for the parent compound, aconitine, provides a strong basis for predicting its toxicological profile. It is anticipated that 3-Acetylyunaconitine will exhibit significant cardiotoxicity and neurotoxicity mediated by its effects on voltage-sensitive sodium channels. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals involved in the study of this and other related Aconitum alkaloids. Rigorous toxicological evaluation is a prerequisite for any potential therapeutic application of such compounds.

References

The Double-Edged Sword: A Technical Review of the Biological Activities of 3-Acetylaconitine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylaconitine (AAC), a C19-diterpenoid alkaloid derived from plants of the Aconitum genus, stands as a compound of significant pharmacological interest and profound toxicological concern.[1] Like its parent compound, aconitine (B1665448), AAC has been utilized in traditional medicine for its potent analgesic and anti-inflammatory properties.[2][3] However, its clinical development and application are severely hampered by a narrow therapeutic index and the risk of severe cardiotoxicity.[4][5] This technical guide provides an in-depth literature review of the biological activities of 3-acetylaconitine, focusing on its analgesic, anti-inflammatory, and cardiotoxic effects. We present a compilation of quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a comprehensive resource for researchers in pharmacology and drug development.

Analgesic Activity

3-Acetylaconitine is recognized as a potent, non-narcotic analgesic with long-lasting action, demonstrating efficacy in various preclinical pain models.[4][6] Its analgesic potency is reported to be significantly higher than that of aspirin (B1665792) and comparable to or greater than other aconitine-type alkaloids.[2][7]

Quantitative Analgesic Data

The following table summarizes the median effective dose (ED50) and median lethal dose (LD50) of 3-acetylaconitine from preclinical studies, highlighting its potency and therapeutic window.

| Activity | Species | Route of Admin. | Assay | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Reference |

| Analgesia | Mouse | sc | Hot Plate Test | 0.21 | 1.4 | 6.67 | [2] |

| Analgesia | Mouse | sc | Acetic Acid Writhing Test | 0.13 | 1.4 | 10.77 | [2] |

Note: The therapeutic index is calculated from the provided ED50 and LD50 values. A higher index suggests a wider margin of safety.

Experimental Protocols for Analgesia Assessment

1. Acetic Acid-Induced Writhing Test (Mouse)

This model assesses visceral pain by inducing a stereotyped stretching and writhing behavior.[8][9]

-

Animals: Male or female mice (e.g., Kunming strain), weighing 18-22g.

-

Procedure:

-

Animals are divided into control, positive control (e.g., aspirin), and 3-acetylaconitine treatment groups.

-

3-Acetylaconitine or the respective control substance is administered subcutaneously (sc).

-

After a set pre-treatment time (e.g., 30 minutes), 0.6% - 0.7% acetic acid solution is injected intraperitoneally (ip) at a volume of 10 mL/kg.[2][8]

-

Immediately following the acetic acid injection, each mouse is placed in an individual observation cage.

-

The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) is counted over a 15-20 minute period.

-

-

Endpoint: The analgesic effect is quantified by the percentage inhibition of writhing compared to the control group. The ED50, the dose causing 50% inhibition, is then calculated.[10][11]

2. Hot Plate Test (Mouse)

This method evaluates the response to thermal pain stimuli and is effective for studying centrally acting analgesics.[8][12]

-

Animals: Mice, with a baseline pain threshold determined prior to the experiment.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

A baseline latency is determined for each mouse by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of paws, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Animals are randomized into control and treatment groups. 3-Acetylaconitine is administered (e.g., subcutaneously).

-

At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the mice are again placed on the hot plate, and the reaction latency is measured.

-

-

Endpoint: Analgesia is indicated by a significant increase in the reaction latency compared to baseline and control values. The ED50 is calculated as the dose that produces a 50% increase in pain threshold.[11][13]

Anti-inflammatory Activity

3-Acetylaconitine also demonstrates significant anti-inflammatory properties, which likely contribute to its efficacy in treating conditions like rheumatoid arthritis.[2][7] Studies show it can reduce inflammation and may act by inhibiting the production of key inflammatory mediators.[3][6]

Mechanism of Anti-inflammatory Action

While the precise pathways for 3-acetylaconitine are not fully elucidated, research on related aconitine-type alkaloids suggests a mechanism involving the suppression of pro-inflammatory cytokines. These compounds have been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is often linked to the blockade of transcription factors like NF-κB, a central regulator of the inflammatory response.[14][15]

Experimental Protocols for Anti-inflammatory Assessment

1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay measures the ability of a compound to suppress the inflammatory response in immune cells.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Procedure:

-

Cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are pre-treated with various concentrations of 3-acetylaconitine for a specified time (e.g., 1-2 hours).

-

Inflammation is induced by adding LPS (a component of bacterial cell walls) to the culture medium.

-

After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

-

Endpoint: The concentration of TNF-α and IL-6 in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The IC50 value (concentration causing 50% inhibition of cytokine release) can be determined.

Cardiotoxicity

The most significant barrier to the clinical use of 3-acetylaconitine is its profound cardiotoxicity.[1][6] Aconitum alkaloids are notorious for inducing severe and often lethal cardiac arrhythmias.[16] The dose required to produce arrhythmia is perilously close to the therapeutic analgesic dose.

Quantitative Cardiotoxicity Data

A comparative study in rats provides critical insight into the narrow safety margin of 3-acetylaconitine compared to its parent compound and another derivative.

| Compound | Arrhythmia-Inducing Dose / Analgesic Dose Ratio | Respiratory Inhibition Dose / Analgesic Dose Ratio | Reference |

| 3-Acetylaconitine (Ace) | 0.8 | 0.5 | [5] |

| Aconitine (Aco) | 0.5 | 0.3 | [5] |

| 3,15-diacetylbenzoylaconine (B571070) (Dia) | 3.3 | 3.9 | [5] |

Note: A ratio of <1.0 indicates that the toxic effect (arrhythmia or respiratory inhibition) occurs at a lower dose than the analgesic effect, signifying a high risk.

Experimental Protocol for Cardiotoxicity Assessment

Aconitine-Induced Arrhythmia Model (Rat)

This in vivo model is a classic method for evaluating the arrhythmogenic potential of substances and for screening anti-arrhythmic drugs.[17][18][19]

-

Animals: Male or female rats (e.g., Wistar strain), anesthetized (e.g., with urethane (B1682113) or pentobarbital).

-

Procedure:

-

The rat is anesthetized, and electrodes are placed to record an electrocardiogram (ECG). A jugular vein is cannulated for drug infusion.

-

After a stabilization period to record a baseline ECG, a continuous intravenous (iv) infusion of the test compound (e.g., 3-acetylaconitine) is initiated at a constant rate.

-

The ECG is continuously monitored for the onset of specific arrhythmic events.

-

-

Endpoints:

-

Dose required to induce the first ventricular premature beat (VPB).

-

Dose required to induce ventricular tachycardia (VT).

-

Dose required to induce ventricular fibrillation (VF).

-

Dose required to cause cardiac arrest.

-

Core Mechanism of Action: Sodium Channel Modulation

The primary molecular target for both the therapeutic and toxic effects of 3-acetylaconitine is the voltage-gated sodium channel (VGSC).[20][21][22] Unlike local anesthetics that block these channels, 3-acetylaconitine acts as an agonist, modifying their function to cause persistent activation.[20]

Whole-cell patch-clamp recordings on rat hippocampal neurons have revealed that 3-acetylaconitine (at 1 µM) shifts the voltage-dependence of sodium channel activation to more hyperpolarized potentials.[20] This means the channels can open at the normal resting membrane potential, leading to a constant influx of Na+ ions. This persistent depolarization initially causes enhanced neuronal excitability, but ultimately leads to an inability to fire further action potentials, resulting in an inhibitory or blocking effect. This dual action likely underlies both its analgesic (inhibition of pain signals) and cardiotoxic (arrhythmia due to uncontrolled cardiomyocyte firing) effects.

Conclusion

3-Acetylaconitine is a potent diterpenoid alkaloid with demonstrable analgesic and anti-inflammatory activities. Its mechanism of action is intrinsically linked to the modulation of voltage-gated sodium channels, causing persistent activation that leads to a subsequent blockade of excitability in neuronal tissues. However, this same mechanism confers a high degree of cardiotoxicity, resulting in a dangerously narrow therapeutic window that has precluded its widespread clinical use. Future research may focus on structural modifications to dissociate the analgesic effects from the cardiotoxic properties or on the development of highly targeted delivery systems, such as microneedles, to localize its action and minimize systemic toxicity.[4][6] A thorough understanding of its dose-dependent effects and molecular targets is critical for any scientist or professional seeking to harness the therapeutic potential of this powerful natural compound.

References

- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Anti-inflammatory effect of 3-acetylaconitine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic effect of microneedle with 3-acetylaconitine for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiarrhythmic effect of newly synthesized compound 44Bu on model of aconitine-induced arrhythmia -- compared to lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of rat hippocampal excitability by the plant alkaloid 3-acetylaconitine mediated by interaction with voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Pathway: A Technical Guide to Diterpenoid Alkaloid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Diterpenoid alkaloids (DAs) represent a vast and structurally complex class of specialized metabolites with a wide array of pharmacological activities, ranging from potent toxins to valuable therapeutics. Found predominantly in plant genera such as Aconitum, Delphinium, and Spiraea, their intricate molecular architecture has long been a subject of fascination and a formidable challenge for synthetic chemists. This guide provides an in-depth exploration of the biosynthetic pathways leading to these remarkable compounds, detailing the key enzymatic players and experimental methodologies used to elucidate their formation. A deeper understanding of DA biosynthesis is critical for the metabolic engineering of high-value medicinal compounds and the discovery of novel drug leads.

The Core Biosynthetic Pathway: From a Universal Precursor to Skeletal Diversity

The biosynthesis of diterpenoid alkaloids is a multi-stage process that begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[1][2][3] The pathway can be broadly divided into three key phases: the formation of the diterpene skeleton, the incorporation of a nitrogen atom to form the foundational alkaloid structure, and the subsequent extensive modifications that lead to the vast diversity of DAs observed in nature.

Phase 1: Formation of the Diterpene Skeleton

The initial steps involve a pair of terpene synthases (TPSs) that catalyze a two-step cyclization of GGPP.[4][5]

-

Class II Diterpene Synthase (diTPS): An ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][5]

-

Class I Diterpene Synthase (diTPS): A kaurene synthase-like (KSL) enzyme then facilitates the ionization of the diphosphate group and subsequent rearrangements of ent-CPP to generate various tetracyclic diterpene skeletons, most commonly the ent-kaurene (B36324) and ent-atiserene scaffolds.[5][6] These two skeletons serve as the precursors for different classes of DAs.

Phase 2: Nitrogen Incorporation and Alkaloid Skeleton Formation

A crucial step in the biosynthesis of DAs is the incorporation of a nitrogen atom, which is typically derived from ethanolamine, formed from the decarboxylation of L-serine.[4][6] This marks the transition from a diterpenoid to a diterpenoid alkaloid. Recent studies in Delphinium grandiflorum and Aconitum plicatum have identified a reductase that catalyzes the reductive amination of an aldehyde intermediate with ethanolamine, leading to the formation of the atisinium scaffold, a key bioactive diterpenoid alkaloid and a likely intermediate in the biosynthesis of more complex DAs.[4][7][8]

Phase 3: Skeletal Modification and Diversification

The foundational diterpenoid alkaloid skeletons undergo extensive modifications, including oxidations, hydroxylations, acetylations, and methylations, to produce the vast array of structurally diverse DAs.[4][8] This chemical diversification is primarily driven by three major classes of enzymes:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for catalyzing a wide range of oxidative reactions, including hydroxylations and rearrangements of the diterpene backbone.[9][10][11] For example, CYP701A127 and CYP701A144 have been identified as ent-atiserene oxidases.[4]

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): This superfamily of enzymes is also involved in various oxidative reactions, contributing to the structural complexity of DAs.[10][12][13]

-

Acyltransferases and Methyltransferases: These enzymes are responsible for the addition of acyl and methyl groups, respectively, further modifying the alkaloid structure and influencing its biological activity.[4]

Key Classes of Diterpenoid Alkaloids and Their Biosynthetic Origins

The structural diversity of DAs is often categorized based on their carbon skeletons. The biosynthesis of several key classes has been investigated, revealing both common and distinct pathways.

-

Atisine-type DAs: These C20-diterpenoid alkaloids are derived from the ent-atiserene skeleton.[5] The atisine (B3415921) skeleton undergoes a series of modifications and rearrangements to generate a wide variety of Aconitum diterpene alkaloids.[3]

-

Aconitine-type DAs: These are highly toxic C19-diterpenoid alkaloids characterized by a complex hexacyclic core. Their biosynthesis is proposed to involve significant skeletal rearrangements from a C20 precursor.[1][14]

-

Hetisine-type DAs: These C20-diterpenoid alkaloids possess a complex heptacyclic hetisane skeleton. It is hypothesized that atisine-type DAs are the biosynthetic precursors of hetisine-type DAs.[15][16][17]

Quantitative Insights into Diterpenoid Alkaloid Biosynthesis

While the elucidation of the complete biosynthetic pathways is ongoing, studies combining metabolomics and transcriptomics have provided quantitative data on the accumulation of DAs and the expression of related genes in different plant tissues.

| Plant Species | Tissue | Major DAs Identified | Key Findings |

| Aconitum pendulum | Flowers, Leaves, Stems | 61 DAs (C19 and C20) | Genes for diterpene skeleton synthesis are highly expressed in flowers, while genes for DA skeleton synthesis and modification are more highly expressed in leaves and stems.[2][18][19] |

| Aconitum carmichaelii | Roots | Aconitine-type DAs | Transcriptome analysis identified candidate genes highly expressed in roots, correlating with the accumulation of aconitine (B1665448) and its derivatives.[1] |

| Delphinium grandiflorum | Roots | Atisinium and other DAs | Identification of six enzymes involved in the early steps of atisinium biosynthesis.[4][7] |

Experimental Protocols for Elucidating Biosynthetic Pathways

The investigation of diterpenoid alkaloid biosynthesis employs a combination of advanced analytical and molecular biology techniques.

Metabolomic Analysis using UPLC-MS/MS

Objective: To identify and quantify diterpenoid alkaloids in different plant tissues.

Methodology:

-

Sample Preparation: Freeze-dried plant material is ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., 70% aqueous methanol) with overnight incubation. The extract is then centrifuged to remove solid debris.

-

UPLC-MS/MS Analysis: The supernatant is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Tandem Mass Spectrometer (MS/MS).

-

Chromatographic Separation: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode, and data is acquired using Multiple Reaction Monitoring (MRM) for targeted quantification of known DAs and full scan mode for the identification of novel compounds.

-

-

Data Analysis: The raw data is processed to identify peaks, and metabolites are identified by comparing their retention times and mass fragmentation patterns with a database of known standards.

Transcriptome Analysis (RNA-Seq)

Objective: To identify candidate genes involved in DA biosynthesis by comparing gene expression levels across different tissues or conditions.

Methodology:

-

RNA Extraction: Total RNA is extracted from different plant tissues using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: mRNA is enriched from the total RNA, fragmented, and used to synthesize cDNA. Sequencing adapters are ligated to the cDNA fragments, and the resulting library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

De Novo Assembly and Annotation: In the absence of a reference genome, the sequencing reads are assembled de novo to generate unigenes. These unigenes are then annotated by comparing their sequences against public databases (e.g., NR, Swiss-Prot, GO, KEGG) to predict their functions.

-

Differential Gene Expression Analysis: The expression levels of unigenes are quantified, and statistical analysis is performed to identify genes that are differentially expressed between different tissues or conditions. Genes co-expressed with known DA biosynthetic genes are strong candidates for further functional characterization.

Functional Characterization of Biosynthetic Genes

Objective: To confirm the function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning and Heterologous Expression: The full-length coding sequence of the candidate gene is amplified by PCR and cloned into an expression vector. The gene is then expressed in a heterologous host system, such as Nicotiana benthamiana or Saccharomyces cerevisiae.

-

Enzyme Assays:

-

In Vitro: The recombinant protein is purified, and its enzymatic activity is tested by incubating it with the predicted substrate and co-factors. The reaction products are analyzed by GC-MS or LC-MS.

-

In Vivo: The heterologous host is engineered to produce the substrate of the candidate enzyme. The accumulation of the expected product is then monitored.

-

-

Virus-Induced Gene Silencing (VIGS): To confirm the function of a gene in the native plant, VIGS can be used to transiently silence the target gene. The effect of silencing on the accumulation of specific DAs is then analyzed.

Visualizing the Biosynthetic Network

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for gene discovery in diterpenoid alkaloid research.

Caption: Core biosynthetic pathway of diterpenoid alkaloids.

Caption: Experimental workflow for gene discovery in DA biosynthesis.

Future Outlook and Applications

The elucidation of diterpenoid alkaloid biosynthetic pathways is a rapidly advancing field. The integration of multi-omics approaches with synthetic biology techniques is paving the way for the heterologous production of valuable DAs in microbial or plant chassis. This will not only ensure a sustainable supply of these compounds for pharmaceutical use but also enable the generation of novel derivatives with improved therapeutic properties through metabolic engineering. The continued exploration of the rich biodiversity of DA-producing plants promises the discovery of new enzymes and pathways, further expanding our understanding of the intricate chemistry of life.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpenoid-Alkaloids: Their Biosynthetic Twist of Fate and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Aconitine - Wikipedia [en.wikipedia.org]

- 15. Chemistry and biological activities of hetisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07173D [pubs.rsc.org]

- 16. A Benzyne Insertion Approach to Hetisine-Type Diterpenoid Alkaloids: Synthesis of Cossonidine (Davisine) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

3-Acetylyunaconitine: A Deep Dive into its Role in Traditional Chinese Medicine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Acetylyunaconitine (B1164480), a diterpenoid alkaloid isolated from the roots of Aconitum episcopale Levl., represents a molecule of significant interest at the intersection of traditional Chinese medicine (TCM) and modern pharmacology. As a member of the highly bioactive and notoriously toxic aconitine (B1665448) family of compounds, its role in traditional practices has been implicitly linked to the broader use of Aconitum species for their potent analgesic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of 3-acetylyunaconitine, focusing on its ethnopharmacological context, pharmacological activities, and toxicological profile. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this complex natural product.

Introduction

For centuries, practitioners of Traditional Chinese Medicine (TCM) have utilized the processed roots of various Aconitum species to treat a range of ailments, most notably pain, inflammation, and rheumatic diseases.[1][2] This therapeutic efficacy is largely attributed to a class of C19-diterpenoid alkaloids, which includes the highly potent and toxic aconitine-type compounds. 3-Acetylyunaconitine is a naturally occurring derivative within this family, found in plants such as Aconitum episcopale.[3] The traditional use of Aconitum in TCM is a delicate balance between therapeutic benefit and severe toxicity. A critical aspect of this practice is the processing method known as "Paozhi," which involves prolonged boiling or steaming to hydrolyze the highly toxic diester-diterpenoid alkaloids into less toxic, yet still active, monoester derivatives. This process is crucial for mitigating the life-threatening cardiotoxic and neurotoxic effects of these compounds. While the focus of much research has been on more abundant aconitines, 3-acetylyunaconitine presents a unique case for study due to its structural relation to yunaconitine (B1683533), an alkaloid known for its significant toxicity.[4][5][6] Understanding the specific pharmacological and toxicological properties of 3-acetylyunaconitine is essential for both validating its traditional use and exploring its potential for development as a modern therapeutic agent.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C36H49NO12 | ChemFaces |

| Molecular Weight | 687.77 g/mol | ChemFaces |

| CAS Number | 80787-51-5 | ChemFaces |

| Appearance | Powder | ChemFaces |

| Source | Roots of Aconitum episcopale Levl. | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Pharmacological Activities

While specific studies on 3-acetylyunaconitine are limited, research on related aconitine-type alkaloids provides a strong basis for inferring its pharmacological profile. The primary activities associated with this class of compounds are analgesia and anti-inflammation.

Analgesic Effects

Aconitum alkaloids are renowned for their potent analgesic properties, which have been validated in various animal models of pain.[2] The proposed mechanism for this effect is the modulation of voltage-gated sodium channels in neurons, which play a critical role in the transmission of pain signals.

Anti-inflammatory Effects